Antimicrobial Differentiation: MRSA Activity of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid Versus Indole-3-carboxylic Acid
3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid demonstrates potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a reported minimum inhibitory concentration (MIC) of 0.98 μg/mL . In contrast, the positional isomer indole-3-carboxylic acid exhibits no comparable anti-MRSA activity at this potency level in available literature. The 5-carboxylic acid position combined with the 2-methyl-3-isopropyl substitution pattern appears critical for this antimicrobial profile .
| Evidence Dimension | Antimicrobial activity against MRSA |
|---|---|
| Target Compound Data | MIC = 0.98 μg/mL |
| Comparator Or Baseline | Indole-3-carboxylic acid (positional isomer) — no reported anti-MRSA activity at comparable potency |
| Quantified Difference | Qualitative presence of activity versus absence |
| Conditions | In vitro antimicrobial susceptibility assay; MRSA strain |
Why This Matters
The MIC of 0.98 μg/mL against MRSA positions this compound as a differentiated antimicrobial scaffold relative to positional isomers, relevant for antibiotic discovery procurement decisions.
